molecular formula C9H6ClF3OS B1407556 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride CAS No. 1706430-16-1

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride

Cat. No.: B1407556
CAS No.: 1706430-16-1
M. Wt: 254.66 g/mol
InChI Key: DPNNJYVSXFBKDX-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride is a specialized benzoyl chloride derivative engineered for research and development applications. Its molecular structure integrates a benzoyl chloride moiety, a highly reactive acylating agent, with a 2,2,2-trifluoroethylsulfanyl group. The electron-withdrawing nature of the trifluoromethyl group (CF₃) significantly alters the compound's electronic properties, enhancing its reactivity and making it a valuable intermediate for introducing the trifluoroethylthioether functional group into target molecules. This compound is primarily used as a key synthetic building block in medicinal chemistry and drug discovery . Researchers utilize it to create novel analogs for pharmaceutical testing, particularly in developing active ingredients where the trifluoromethyl group is known to improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets. The compound's reactivity allows it to serve as an efficient electrophile in nucleophilic acyl substitution reactions, enabling the synthesis of amides, esters, and other derivatives through reaction with amines, alcohols, and other nucleophiles. The research value of this compound extends to its application in creating potential protease inhibitors, kinase inhibitors, and other small molecule therapeutics where the benzoyl chloride scaffold provides a versatile platform for structural diversification. Its mechanism of action as a synthetic intermediate involves the chloride displacement, where the carbonyl carbon becomes susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom bonds. This reagent is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling under inert atmospheres and anhydrous conditions is recommended to maintain its reactivity and stability during synthetic operations.

Properties

IUPAC Name

3-(2,2,2-trifluoroethylsulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3OS/c10-8(14)6-2-1-3-7(4-6)15-5-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNNJYVSXFBKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Step 1: Preparation of benzoyl chloride from benzoyl acid or benzoyl alcohol using thionyl chloride or oxalyl chloride.
  • Step 2: Synthesis of trifluoroethyl sulfide (e.g., 2,2,2-trifluoroethanethiol or its derivatives).
  • Step 3: Nucleophilic substitution of benzoyl chloride with trifluoroethyl sulfide under basic or catalytic conditions, leading to the formation of the sulfanyl intermediate.
  • Step 4: Chlorination of the sulfanyl intermediate to obtain the final benzoyl chloride derivative.

Note: This method requires careful control of reaction conditions to prevent over-reaction or side products.

Use of Sulfonyl Intermediates and Julia Olefination

A more sophisticated route involves using sulfonyl intermediates and olefination techniques, as demonstrated in recent research on trifluoromethyl derivatives.

Research Findings:

  • The synthesis of chlorotrifluoroalkyl derivatives often employs sulfonylbenzothiazole reagents, which are stable and versatile.
  • A typical procedure involves reacting aldehydes with sulfonyl reagents in the presence of bases like DBU at low temperatures, producing olefins that can be oxidized or chlorinated to benzoyl chlorides.

Application to the Target Compound:

  • Starting from benzoyl precursors , one can introduce the trifluoroethyl sulfanyl group via nucleophilic substitution using 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl] intermediates.
  • The process involves initial synthesis of the sulfonyl derivative, followed by chlorination to yield the benzoyl chloride.

Reaction of Trifluoromethylbenzoic Acid with Thionyl Chloride

This classical route involves converting trifluoromethylbenzoic acid into the corresponding acyl chloride.

Procedure:

  • Step 1: Synthesize or obtain trifluoromethylbenzoic acid through methods such as cyanation of bromo-benzotrifluoride, oxidation of methyl derivatives, or other established routes.
  • Step 2: React trifluoromethylbenzoic acid with thionyl chloride under reflux conditions to produce 3-(trifluoromethyl)benzoyl chloride .

Reaction Conditions:

Parameter Conditions
Reagent Thionyl chloride (excess)
Temperature Reflux (~80°C)
Solvent None (reaction occurs in excess thionyl chloride)
Duration 2-4 hours

Outcome:

  • Yields are typically high (~87%), as indicated in recent synthesis reports.
  • The process is straightforward, utilizing readily available starting materials.

Preparation via Halogenation and Fluorination of Benzoyl Precursors

An alternative involves halogenating benzoyl derivatives followed by fluorination:

  • Step 1: Synthesize benzoyl halides (chlorides or bromides).
  • Step 2: React with fluorinating agents like hydrogen fluoride or sulfuryl fluoride to introduce the trifluoromethyl group.
  • Step 3: Purify the resulting compound via distillation or chromatography.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages Limitations
Direct Sulfur-Linked Trifluoroethylation Benzoyl chloride + trifluoroethyl sulfide Base (e.g., NaOH), heat Mild to moderate temperatures Moderate to high Specific, direct Requires synthesis of sulfide intermediates
Sulfonyl Intermediates & Olefination Benzothiazole derivatives DBU, aldehydes, sulfonyl reagents Low temperature, -50°C Good Versatile, allows functionalization Multi-step, complex setup
Acid Chloride from Trifluoromethylbenzoic Acid Trifluoromethylbenzoic acid + SOCl₂ Thionyl chloride Reflux (~80°C) 87% Simple, high yield Needs acid precursor synthesis
Halogenation & Fluorination Benzoyl halides + fluorinating agents HF, sulfuryl fluoride Controlled fluorination Variable Allows direct CF₃ introduction Handling hazardous fluorinating agents

Chemical Reactions Analysis

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The trifluoroethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The sulfanyl linkage provides a site for further chemical modifications, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-(Trifluoromethyl)benzenesulfonyl Chloride ()
  • Structure : Features a sulfonyl chloride (–SO₂Cl) group and a trifluoromethyl (–CF₃) substituent at the meta position.
  • Key Differences: The target compound has a thioether (–S–) linkage instead of a sulfonyl group, reducing electron-withdrawing effects.
  • Applications : Sulfonyl chlorides are widely used as intermediates in sulfonamide synthesis (e.g., pharmaceuticals, agrochemicals). The thioether in the target compound may confer distinct reactivity in nucleophilic substitutions.
(b) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) ()
  • Structure : A simple sulfonyl chloride with a –CF₃ group directly bonded to sulfur.
  • Key Differences :
    • Physical Properties : CF₃SO₂Cl has a low boiling point (29–32°C) and high density (1.583 g/mL) due to its compact structure . The target compound, with a benzoyl ring, likely has a higher boiling point and lower volatility.
    • Reactivity : CF₃SO₂Cl is a strong electrophile used in triflation reactions. The benzoyl chloride group in the target compound may prioritize acylation over sulfonation.
(c) Pesticide Derivatives with Trifluoroethoxy Groups ()
  • Examples : Triflusulfuron methyl ester (contains –O–CH₂CF₃).
  • Key Differences :
    • Functional Groups : The target compound’s –S–CH₂CF₃ group differs from the –O–CH₂CF₃ in pesticides, affecting oxidation stability (thioethers are more prone to oxidation than ethers).
    • Applications : Trifluoroethoxy pesticides leverage fluorine’s metabolic stability . The target compound’s benzoyl chloride group may link it to herbicide precursors, though direct evidence is lacking.

Physicochemical Properties (Inferred from Analogs)

Property 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl Chloride (Inferred) 3-(Trifluoromethyl)benzenesulfonyl Chloride CF₃SO₂Cl ()
Boiling Point >100°C (estimated) Not reported 29–32°C
Density ~1.4–1.6 g/mL Not reported 1.583 g/mL
Electron-Withdrawing Moderate (–S–CH₂CF₃) Strong (–SO₂Cl, –CF₃) Very Strong (–SO₂Cl, –CF₃)
Reactivity Acylation, nucleophilic substitution at S Sulfonamide formation Triflation

Biological Activity

3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of both a trifluoroethyl group and a sulfenyl chloride moiety contributes to its reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C9H8ClF3S
  • Molecular Weight : 256.67 g/mol
  • Structure : The compound features a benzoyl group attached to a sulfur atom that is further linked to a trifluoroethyl group.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles. This characteristic allows it to interact with various biological targets, including enzymes and receptors. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing sulfenyl chloride functionalities exhibit significant antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes or inhibition of essential enzymatic processes.

Compound Target Microorganisms Minimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus5 µg/mL
Control (Doxorubicin)Various cancer cell linesIC50 = 52.1 µM

Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of similar compounds demonstrated that benzoyl derivatives could significantly reduce inflammatory markers in vivo. The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

  • Key Findings :
    • Reduction in TNF-α and IL-1β levels.
    • Improvement in histopathological parameters in animal models.

Anticancer Activity

The trifluoromethyl group has been shown to enhance the anticancer properties of various compounds by improving their interaction with cancer cell targets.

Cell Line IC50 (µM) Mechanism
A54922.4Inhibition of EGFR
HCT11617.8Down-regulation of TP53

Case Studies

  • Inflammation Model Study
    • A recent study evaluated the compound's efficacy in an LPS-induced rat model. Results indicated a significant reduction in inflammatory parameters such as body temperature and plasma cytokine levels (TNF-α and IL-1β) after administration of the compound.
    • : This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Efficacy
    • In vitro studies demonstrated that derivatives containing the trifluoroethyl group exhibited superior potency against various cancer cell lines compared to standard treatments like Doxorubicin.
    • Findings : Compounds showed down-regulation of critical oncogenes, indicating their potential as novel anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the trifluoroethylsulfanyl group to a benzoyl chloride precursor. For example, nucleophilic substitution reactions between 3-mercaptobenzoyl chloride and 2,2,2-trifluoroethyl iodide under anhydrous conditions, catalyzed by bases like triethylamine, can yield the target compound. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize hydrolysis of the acyl chloride group. Similar protocols for trifluoroethyl-containing reagents (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) highlight the need for precise stoichiometry to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹⁹F NMR : The trifluoroethyl group (-SCF₂CF₃) exhibits distinct triplet signals near δ -70 ppm due to coupling with adjacent fluorine atoms .
  • IR Spectroscopy : Strong C=O stretching (1770–1820 cm⁻¹) and S-C-F vibrational modes (1100–1200 cm⁻¹) confirm the acyl chloride and trifluoroethylsulfanyl groups .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 254) and fragments corresponding to loss of Cl (m/z ≈ 219) or CF₃CH₂S (m/z ≈ 139) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Due to its moisture-sensitive acyl chloride group, storage under anhydrous conditions (e.g., sealed with molecular sieves) at -20°C in amber vials is recommended. Handling in a glovebox or under dry N₂ minimizes hydrolysis. Safety protocols for mutagenic trifluoroethyl derivatives (e.g., wearing nitrile gloves, fume hood use) should be followed, as outlined for related compounds .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethylsulfanyl group affect the electrophilicity of the benzoyl chloride moiety in nucleophilic reactions?

  • Methodological Answer : The -SCF₂CF₃ group exerts a strong inductive (-I) effect, increasing the electrophilicity of the carbonyl carbon. Computational studies (e.g., DFT calculations) can quantify this by analyzing LUMO energy levels and charge distribution. Experimentally, reaction rates with amines or alcohols can be compared to non-fluorinated analogs (e.g., ethylsulfanyl derivatives) to validate enhanced reactivity. This aligns with fluorine’s role in modulating electronic properties in drug-like molecules .

Q. What strategies can resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Polymorphism is common in fluorinated aromatics. If X-ray diffraction data conflicts with computational models (e.g., packing motifs), use temperature-dependent crystallography or synchrotron radiation to capture dynamic disorder. For example, solid-state NMR can differentiate conformational isomers, as demonstrated in studies of trifluoroethyl-containing pharmaceuticals . Pairing experimental data with molecular dynamics simulations improves accuracy in resolving structural ambiguities .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vitro pharmacological assays?

  • Methodological Answer : The trifluoroethylsulfanyl group enhances lipophilicity (logP ≈ 2.5–3.0), but may reduce aqueous solubility. Strategies include:

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to balance solubility and biocompatibility.
  • Prodrug design : Replace the acyl chloride with ester prodrugs (e.g., methyl esters) hydrolyzed in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve dispersion, as shown for fluorinated anticancer agents .

Q. What computational tools are effective for predicting the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 model metabolic pathways (e.g., CYP450-mediated oxidation of the sulfur atom).
  • Docking Studies : Simulate interactions with hepatic enzymes (e.g., sulfotransferases) using AutoDock Vina.
  • Toxicity Profiling : QSAR models trained on fluorinated compounds predict mutagenicity risks, particularly for trifluoroethyl fragments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for trifluoroethylsulfanyl derivatives?

  • Methodological Answer : Yield variations often stem from trace moisture or residual acids. Replicate experiments under rigorously anhydrous conditions (Karl Fischer titration to verify solvent dryness) and characterize byproducts via LC-MS. For example, if hydrolysis to benzoic acid occurs, yields can drop by >30%; adding scavengers (e.g., molecular sieves) mitigates this .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride
Reactant of Route 2
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3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride

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